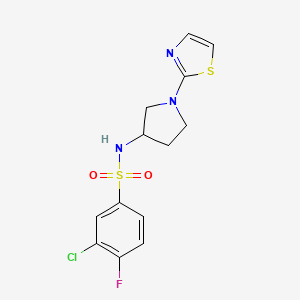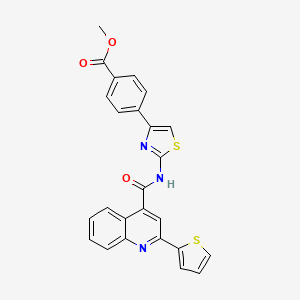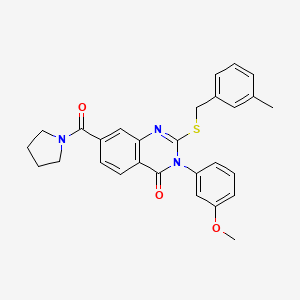![molecular formula C10H16N2O2 B2568287 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 180979-71-9](/img/structure/B2568287.png)
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a biochemical compound used for proteomics research . Its molecular formula is C10H16N2O2 and it has a molecular weight of 196.25 .
Molecular Structure Analysis
The molecular structure of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione consists of a spirocyclic core with two methyl groups attached at positions 6 and 10 . The compound also contains two carbonyl groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3, forming a diazaspiro ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione include a molecular weight of 196.25 and a molecular formula of C10H16N2O2 . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Crystallography and Spectral Studies
The synthesis and structural elucidation of spiro derivatives, including 6,10-dioxaspiro[4.5]decane-7,9-dione, have been conducted, showcasing their application in the study of crystal structures and spectral properties. These compounds exhibit unique fluorescence spectra, with potential implications for materials science and spectroscopy (Zeng & Wang, 2018).
Antibacterial Applications
Research on novel N-halamine polymeric biocides incorporating hydantoin derivatives, such as 7,8-benzo-3-allyl-1,3-diazaspiro[4.5]decane-2,4-dione, has demonstrated high antibacterial activities against Escherichia coli. These findings underscore the potential of spirohydantoin compounds in the development of antibacterial materials and coatings (Sun & Sun, 2001).
Pharmacological Interest
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been optimized, yielding a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. These compounds are of pharmacological interest due to their privileged heterocyclic scaffold, suggesting applications in drug discovery and medicinal chemistry (Pardali et al., 2021).
Anticonvulsant Potential
Investigations into the anticonvulsant profiles of new spirohydantoin derivatives have revealed significant activity, particularly for compounds like 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones. These studies contribute to the understanding of the structure-activity relationship in spirohydantoin compounds, indicating their potential as novel anticonvulsant agents (Aboul-Enein et al., 2014).
Molecular Modeling and Pharmacological Evaluation
New spirohydantoin derivatives have been synthesized and evaluated for their pharmacological properties, including affinity toward various receptors. Molecular modeling studies have further elucidated the binding modes of these compounds, highlighting their potential in the design of new therapeutic agents targeting neurological disorders (Czopek et al., 2016).
Future Directions
The future directions of research on 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and related compounds could involve further optimization of their structures to enhance their inhibitory activity against RIPK1 . This could potentially lead to the development of new therapeutic agents for various human diseases .
properties
IUPAC Name |
6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-4-3-5-7(2)10(6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYJOBRRNSPAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C12C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

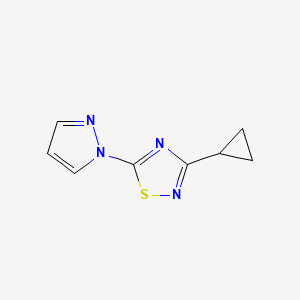
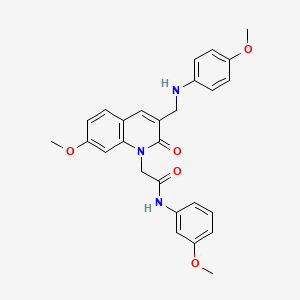

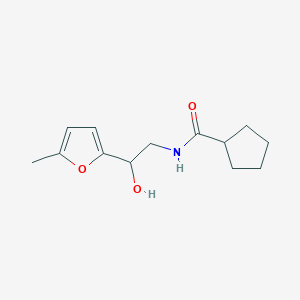
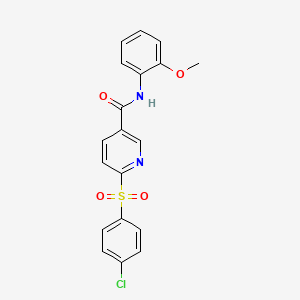
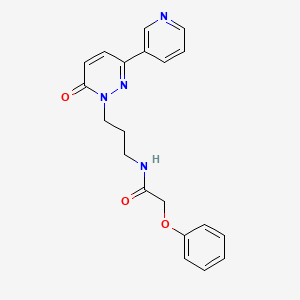
![5-methyl-N-(o-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2568218.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)
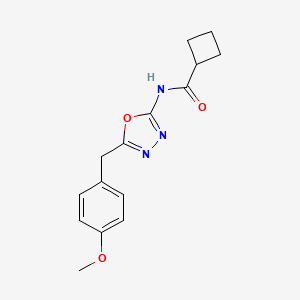

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
